Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate
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Overview
Description
Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo-chlorophenoxy group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Bromo-Chlorophenoxy Group: The bromo-chlorophenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and halogenating agents.
Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromo or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development and therapeutic research.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-(4-bromo-2-fluorophenoxy)-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)-2-pyrrolidinecarboxylate
Uniqueness
Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate is unique due to the specific combination of bromo and chloro substituents on the phenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H13BrClNO3 |
---|---|
Molecular Weight |
334.59 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 |
InChI Key |
RMUBSRCHYZYZLE-WPRPVWTQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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